1-(4-Butoxybenzoyl)indoline-2-carboxamide is a chemical compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features a butoxybenzoyl group attached to an indoline structure, along with a carboxamide functional group. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound has been synthesized and evaluated in various studies focusing on its antitumor and antimicrobial properties. For example, research indicates that indole-2-carboxamides, including 1-(4-Butoxybenzoyl)indoline-2-carboxamide, have shown promising results in biological evaluations against cancer cells and other pathogens .
1-(4-Butoxybenzoyl)indoline-2-carboxamide is classified as an indole derivative and a carboxamide. Its classification is significant as it relates to its potential pharmacological properties and mechanisms of action.
The synthesis of 1-(4-Butoxybenzoyl)indoline-2-carboxamide typically involves the following steps:
The synthesis typically yields high purity products with good yields, often exceeding 90%. The reactions are conducted under controlled conditions to optimize yield and minimize by-products.
The molecular structure of 1-(4-Butoxybenzoyl)indoline-2-carboxamide can be represented as follows:
The structure includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
1-(4-Butoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions typical for carboxamides, including:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is crucial for optimizing synthetic routes and exploring further functionalizations.
The mechanism of action for compounds like 1-(4-Butoxybenzoyl)indoline-2-carboxamide often involves interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities and biological activities can be derived from in vitro assays, which measure the compound's effectiveness against various cell lines.
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) are essential for characterizing this compound accurately .
1-(4-Butoxybenzoyl)indoline-2-carboxamide has potential applications in:
Research continues to explore its efficacy against various diseases, particularly cancer and infectious diseases .
Indoline-2-carboxamide derivatives represent a structurally privileged chemotype with demonstrated efficacy against clinically significant pathogens through targeted inhibition of essential enzymes and receptors. These compounds exhibit remarkable selective toxicity by interfering with microbial-specific biochemical pathways while maintaining minimal effects on mammalian systems. The molecular architecture of the indoline core enables precise interactions with pathogen-specific targets, positioning these compounds as valuable therapeutic agents against recalcitrant infections. Notably, indole-2-carboxamides have shown exceptional promise against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, by specifically inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter [1].
The MmpL3 protein performs a critical physiological function in mycobacterial cell wall biosynthesis by facilitating the translocation of trehalose monomycolate (TMM) across the plasma membrane. This precursor molecule is essential for constructing the complex mycolic acid outer membrane that confers impermeability and resistance to antibiotics [1]. Inhibition of MmpL3 disrupts cell wall integrity, leading to intracellular accumulation of TMM and rapid mycobacterial cell death. Compound N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide exemplifies this targeted approach, exhibiting potent activity against drug-sensitive Mtb H37Rv (MIC = 0.012 μM) with no cytotoxicity to healthy mammalian cells (IC₅₀ > 200 μM) [1]. The structural similarity between indole and indoline scaffolds suggests analogous targeting capabilities for 1-(4-butoxybenzoyl)indoline-2-carboxamide, potentially through similar interactions with pathogen-specific enzymes.
Beyond antibacterial applications, indoline carboxamides demonstrate significant potential in oncology therapeutics, particularly for targeting pediatric brain tumors with poor prognoses. Research on structurally related indole-2-carboxamides revealed potent cytotoxic and antiproliferative activities against pediatric glioblastoma multiforme (GBM) cell lines (KNS42) and atypical teratoid/rhabdoid tumour (AT/RT) cells (BT12 and BT16) [1]. Compound 8f displayed dual antitubercular (MIC = 0.62 μM) and antitumor activity (IC₅₀ = 0.84 μM against KNS42), while compound 9a showed remarkable cytotoxic activity against AT/RT cells (IC₅₀ = 0.89 μM and 1.81 μM against BT12 and BT16, respectively) with minimal cytotoxicity against non-neoplastic human fibroblast cells HFF1 (IC₅₀ = 119 μM) [1]. Transcriptional analysis revealed that these compounds significantly downregulate carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) gene expression – both implicated in tumor progression pathways [1]. The 4-butoxybenzoyl substitution pattern in 1-(4-butoxybenzoyl)indoline-2-carboxamide may confer similar transcriptional modulatory effects, warranting investigation against these oncological targets.
Table 1: Biological Activities of Selected Indole-2-Carboxamide Derivatives
Compound | Antitubercular Activity (MIC, μM) | Antitumor Activity (IC₅₀, μM) | Selectivity Index | Primary Molecular Target |
---|---|---|---|---|
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | 0.012 (Mtb H37Rv) | >200 (Vero cells) | >16,666 | MmpL3 |
Compound 8g | 0.32 (Mtb H37Rv) | 40.9 (Vero cells) | 128 | MmpL3 |
Compound 8f | 0.62 (Mtb H37Rv) | 0.84 (KNS42 GBM) | 47.5 | MmpL3/Tumor targets |
Compound 9a | >100 (Mtb H37Rv) | 0.89 (BT12 AT/RT) | 133 | Tumor-specific targets |
The structural evolution of indoline-2-carboxamides exemplifies rational scaffold optimization to enhance target affinity and selectivity. These compounds belong to the broader indole/indoline privileged scaffold family, characterized by a bicyclic aromatic system incorporating a pyrrole ring fused to benzene, with strategic modifications at the 2-position carboxamide and N-1 substituents. Indoline derivatives possess a partially saturated core that confers distinct conformational flexibility and electronic properties compared to fully aromatic indoles. The pharmacophoric elements essential for biological activity include: (1) the carboxamide linkage enabling critical hydrogen bonding interactions with target enzymes, (2) the hydrophobic indoline core facilitating van der Waals interactions, and (3) the N-1 and C-3 substituents modulating receptor affinity and selectivity [4] [5].
The introduction of the 4-butoxybenzoyl moiety at the indoline nitrogen represents a sophisticated structural development designed to optimize pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies of analogous indole carboxamides demonstrate that lipophilic substituents significantly enhance membrane penetration and target binding. For example, in antitubercular indole-2-carboxamides, bulky lipophilic groups (e.g., adamantyl, rimantadine) at the carboxamide nitrogen yielded compounds with MIC values below 1 μM against Mtb H37Rv [1]. Similarly, the butoxy chain in 1-(4-butoxybenzoyl)indoline-2-carboxamide provides appropriate lipophilicity balance (predicted logP ~4-5) while maintaining drug-like properties. This alkoxy extension also introduces potential for π-stacking interactions within enzymatic binding pockets, potentially enhancing target affinity beyond simpler alkyl or halogenated analogs [4].
The strategic positioning of substituents significantly influences biological activity profiles, as evidenced by regioisomeric differentiation studies. Investigations of dimethoxybenzoyl-1-pentylindole regioisomers revealed that ortho-substituted analogs produce unique fragmentation patterns (M-17⁺ ions) absent in meta- or para-substituted isomers [5]. More critically, ortho-substituted compounds demonstrated enhanced cannabinoid receptor binding affinity compared to their meta or para counterparts, establishing that positional effects dramatically impact target engagement [5]. For 1-(4-butoxybenzoyl)indoline-2-carboxamide, the para-substitution pattern likely optimizes steric accessibility to the carboxamide hydrogen bond donors/acceptors while allowing the butoxy chain to extend into hydrophobic binding regions. Additionally, the partially saturated indoline core reduces planarity compared to indoles, potentially enhancing solubility and reducing π-stacking aggregation in biological matrices [6] [7].
Table 2: Structure-Activity Relationships in Indole/Indoline Carboxamide Modifications
Structural Modification | Position | Effect on Biological Activity | Molecular Basis |
---|---|---|---|
Adamantyl group | Carboxamide nitrogen | MIC 0.012 μM against Mtb | Enhanced hydrophobic interaction with MmpL3 binding pocket |
4,6-Dimethyl substitution | Indole ring | Increased potency against Mtb | Improved membrane penetration and target affinity |
2-Methoxybenzoyl | N-1 substituent | Higher CB1 receptor affinity | Ortho-effect enhancing binding pocket interactions |
Butoxy chain extension | Para position on benzoyl | Optimized logP (predicted 4.5-5.0) | Balanced lipophilicity for membrane penetration and solubility |
Indoline saturation | Core scaffold | Improved solubility profile | Reduced crystal packing energy and π-stacking tendency |
The rational design of 1-(4-butoxybenzoyl)indoline-2-carboxamide incorporates sophisticated strategies to overcome bioavailability challenges common to central nervous system (CNS)-targeting therapeutics. Blood-brain barrier (BBB) penetration represents a critical design consideration for compounds targeting neurological disorders or intracranial malignancies. Computational predictions using ACD Labs/Percepta software indicate that indole carboxamide derivatives exhibit favorable BBB penetration capabilities, attributed to their balanced amphiphilic character and molecular weight optimization [1]. The 4-butoxybenzoyl substituent specifically addresses key physicochemical parameters governing CNS accessibility: (1) appropriate lipophilicity profile (optimal calculated logP 4.5-5.0), (2) molecular weight below 500 Da (MW 366.44 g/mol for C₂₀H₂₂N₂O₃), (3) hydrogen bond donor count ≤3 (2 donors: carboxamide NH and indoline NH), and (4) polar surface area (PSA) approximately 60 Ų – within the range associated with successful BBB penetration [1] [4].
The butoxy chain length exemplifies rational optimization of alkyl substituents to balance multiple pharmacokinetic parameters. Butoxy (C4H9O-) provides superior lipophilicity modulation compared to shorter ethoxy (C2H5O-) or methoxy (CH3O-) chains, enhancing passive diffusion across lipid membranes while maintaining solubility through the ether oxygen atom. Compared to longer pentoxy (C5H11O-) chains, butoxy reduces metabolic vulnerability to ω-oxidation while maintaining adequate hydrophobicity. This careful chain length optimization achieves the goldilocks zone of lipophilicity – sufficient for membrane penetration but avoiding excessive plasma protein binding or hepatocyte sequestration. Molecular modeling studies suggest that the butoxy group adopts an extended conformation that shields polar functionalities during membrane transit, reducing hydrogen bonding capacity with aqueous environments and facilitating BBB penetration [4].
Beyond passive diffusion enhancement, strategic molecular design minimizes efflux transporter recognition, particularly P-glycoprotein (P-gp) binding. The absence of strongly ionizable groups at physiological pH (pKa < 8 for the indoline nitrogen) reduces P-gp substrate potential. Furthermore, the branched hydrophobic domains disrupt planar molecular surfaces that typically characterize P-gp substrates. Computational modeling indicates that 1-(4-butoxybenzoyl)indoline-2-carboxamide exhibits lower affinity for P-gp binding pockets compared to structurally related indole carboxamides with unsubstituted benzoyl groups [4]. This reduced efflux susceptibility potentially enhances brain tissue accumulation, a critical feature for targeting pediatric gliomas and other CNS malignancies. Additionally, the metabolic stability imparted by the benzoyl group at the indoline nitrogen reduces oxidative deamination pathways common to secondary amines, while the butoxy chain's terminal methyl group minimizes susceptibility to cytochrome P450-mediated O-dealkylation compared to longer alkoxy chains [1] [7].
Table 3: Blood-Brain Barrier Penetration Parameters of Indoline-2-Carboxamide Derivatives
Physicochemical Parameter | Ideal Range for CNS Drugs | 1-(4-Butoxybenzoyl)indoline-2-carboxamide | Structural Basis |
---|---|---|---|
Molecular Weight | <500 Da | 366.44 g/mol | C₂₀H₂₂N₂O₃ |
Calculated logP | 2-5 | 4.7 (predicted) | Butoxybenzoyl contribution |
Hydrogen Bond Donors | ≤3 | 2 (carboxamide NH, indoline NH) | Unsubstituted carboxamide |
Polar Surface Area | <90 Ų | ~60 Ų | Limited polar atoms |
Rotatable Bonds | <8 | 6 | Butoxy chain flexibility |
P-glycoprotein Substrate | Low probability | Predicted low affinity | Disrupted planar structure |
Metabolic Stability | Resistance to oxidation | Moderate (protected amines) | Benzoyl shielding of indoline nitrogen |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9